molecular formula C22H19ClN2O4S B3020488 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-(4-chlorophenyl)cyclopentanecarboxylate CAS No. 877637-60-0

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-(4-chlorophenyl)cyclopentanecarboxylate

Cat. No.: B3020488
CAS No.: 877637-60-0
M. Wt: 442.91
InChI Key: QCYXMAQWGGTATD-UHFFFAOYSA-N
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Description

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-(4-chlorophenyl)cyclopentanecarboxylate is a useful research compound. Its molecular formula is C22H19ClN2O4S and its molecular weight is 442.91. The purity is usually 95%.
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Biological Activity

The compound 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-(4-chlorophenyl)cyclopentanecarboxylate , a derivative of pyran and pyrimidine, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The structure of the compound features a pyran ring fused with a pyrimidine moiety and a cyclopentanecarboxylate group. The presence of these heterocycles contributes to its reactivity and biological profile.

PropertyValue
Molecular Formula C17H18ClN3O5S
Molecular Weight 385.36 g/mol
CAS Number 877636-42-5
IUPAC Name This compound

The biological activity of this compound is largely attributed to its interaction with various molecular targets, particularly in the realm of enzyme inhibition and receptor antagonism. The pyrimidine moiety is known to bind to active sites on enzymes, potentially inhibiting their activity. The unique cyclopentanecarboxylate structure may enhance cell permeability, facilitating better interaction with biological membranes.

Key Mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, which can lead to various pharmacological effects.
  • Receptor Antagonism : It has been identified as a functional antagonist of the apelin (APJ) receptor, showing significant selectivity over other receptors such as the angiotensin II type 1 (AT1) receptor .

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of pyran compounds possess notable antimicrobial properties. For instance, related compounds have been evaluated for their effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, showing moderate to strong inhibition .

Anticancer Properties

The structural characteristics of the compound suggest potential anticancer activity. Pyran derivatives are known to exhibit cytotoxic effects against cancer cell lines, likely due to their ability to induce apoptosis or inhibit cell proliferation.

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

  • Discovery as an APJ Receptor Antagonist : The compound was identified through high-throughput screening as a selective antagonist for the apelin receptor, with implications for cardiovascular disease treatment .
  • Synthesis and Activity Evaluation : A series of related compounds were synthesized and evaluated for their antimicrobial activities against various pathogens, demonstrating significant inhibitory effects in vitro .

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 1-(4-chlorophenyl)cyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4S/c23-16-6-4-15(5-7-16)22(8-1-2-9-22)20(27)29-19-13-28-17(12-18(19)26)14-30-21-24-10-3-11-25-21/h3-7,10-13H,1-2,8-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYXMAQWGGTATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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